1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC18630820
Molecular Formula: C10H16F6N2O4
Molecular Weight: 342.24 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid -](/images/structure/VC18630820.png)
Specification
Molecular Formula | C10H16F6N2O4 |
---|---|
Molecular Weight | 342.24 g/mol |
IUPAC Name | 1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7)/t6-;;/m1../s1 |
Standard InChI Key | XVUDRPYMUJZMHH-QYCVXMPOSA-N |
Isomeric SMILES | CN(C)C[C@H]1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES | CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Stereochemistry
The compound consists of a 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine cation paired with two trifluoroacetate anions. The azetidine ring, a four-membered saturated heterocycle, features a secondary amine at the 1-position, while the methanamine side chain contains a tertiary dimethylamino group . The (2R) stereochemical designation indicates the absolute configuration at the azetidine’s second carbon, which influences molecular interactions in chiral environments.
Table 1: Key Identifiers and Molecular Data
The presence of two TFA molecules in the salt is unusual, as protonation typically occurs at a 1:1 ratio. This stoichiometry suggests either a di-protonated amine or a crystalline inclusion of excess TFA .
Spectroscopic and Computational Characterization
While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational descriptors such as the InChIKey and SMILES notation provide insights into its structural features. The azetidine ring’s puckered conformation and the dimethylamino group’s electron-donating effects likely influence its reactivity and solubility .
Synthesis and Manufacturing
Synthetic Pathways
The amine precursor, 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine, can be synthesized via stereoselective cyclization of appropriately protected β-amino alcohols, followed by reductive amination to introduce the dimethylamino group . Subsequent salt formation with TFA occurs during purification, leveraging TFA’s ability to protonate amines and enhance solubility in organic solvents.
Purification and Quality Control
The final compound is typically isolated as a white crystalline solid with a purity exceeding 95% . Chromatographic techniques, such as reverse-phase HPLC, are employed to remove byproducts, while mass spectrometry confirms molecular integrity.
Physicochemical Properties
Solubility and Stability
The TFA salt enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) but reduces stability in aqueous environments due to hydrolysis of the azetidine ring. The compound’s hygroscopic nature necessitates anhydrous storage conditions.
Table 2: Physicochemical Profile
Property | Description | Source |
---|---|---|
Solubility | Soluble in DMSO, methanol; insoluble in hexane | |
Stability | Stable under inert atmosphere; hydrolyzes in water | |
Melting Point | Not reported | – |
Acid-Base Behavior
The azetidine’s secondary amine (pKa ~9–10) is protonated under acidic conditions, while the tertiary dimethylamino group (pKa ~10–11) remains largely unprotonated at physiological pH . This differential protonation may facilitate targeted drug delivery systems.
Comparative Analysis with Related Compounds
Alternative Counterions
Replacing TFA with weaker acids (e.g., acetic acid) could modulate solubility and toxicity but may compromise crystallization efficiency.
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